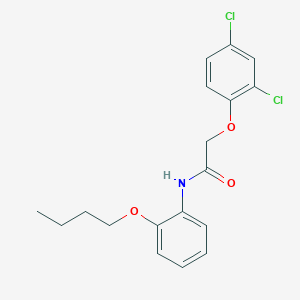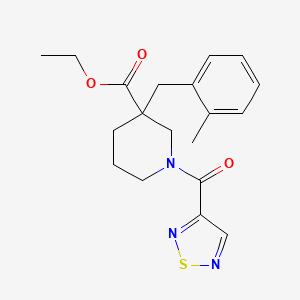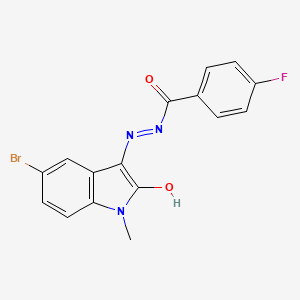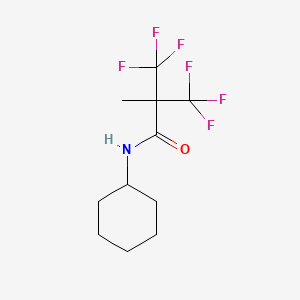![molecular formula C25H29N3O3 B5992952 [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5992952.png)
[3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound with a unique structure that combines phenoxyethyl, pyrimidin-2-yloxyphenyl, and piperidin-3-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxyethyl Group: This can be achieved through the reaction of phenol with an appropriate alkyl halide under basic conditions.
Synthesis of the Pyrimidin-2-yloxyphenyl Group: This involves the reaction of a pyrimidine derivative with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Formation of the Piperidin-3-yl Group: This step involves the synthesis of a piperidine ring, which can be achieved through cyclization reactions.
Final Coupling: The final step involves coupling the three major fragments under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can occur at the pyrimidin-2-yloxyphenyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidin-3-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethyl group can lead to phenoxyacetic acid derivatives, while substitution at the piperidin-3-yl group can lead to a variety of substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool for research in cell signaling, enzyme activity, and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific interactions with other materials.
作用机制
The mechanism of action of [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to changes in cell signaling pathways, gene expression, and other cellular processes.
相似化合物的比较
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
What sets [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol apart from these similar compounds is its unique combination of functional groups. This allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities.
属性
IUPAC Name |
[3-(2-phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c29-20-25(13-17-30-22-6-2-1-3-7-22)12-4-16-28(19-25)18-21-8-10-23(11-9-21)31-24-26-14-5-15-27-24/h1-3,5-11,14-15,29H,4,12-13,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZYOQQOWHXROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC3=NC=CC=N3)(CCOC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5992877.png)




amine](/img/structure/B5992925.png)

![1-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B5992939.png)
![(3-{[(1,4-dimethylpentyl)amino]methyl}-2,4,6-trimethylphenyl)methanol](/img/structure/B5992944.png)
![5-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5992947.png)

![ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5992962.png)

![2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5992968.png)
